molecular formula C6H10O3 B023875 Ethyl 2-(hydroxymethyl)acrylate CAS No. 10029-04-6

Ethyl 2-(hydroxymethyl)acrylate

Cat. No. B023875
Key on ui cas rn: 10029-04-6
M. Wt: 130.14 g/mol
InChI Key: SYGAXBISYRORDR-UHFFFAOYSA-N
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Patent
US08889704B2

Procedure details

To a solution of ethyl 2-(hydroxymethyl)acrylate (3.0 g, 23.1 mmol) in dichloromethane (40 mL) cooled to −78° C., was added DAST (3.32 mL, 25.4 mmol). The reaction mixture was stirred at −78° C. for 30 minutes and then at ambient temperature for 1 hour. The reaction was quenched with water (40 mL) and the layers were separated. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure to afford ethyl 2-(fluoromethyl)acrylate (2.54 g, 83%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3](=[CH2:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].CCN(S(F)(F)[F:16])CC>ClCCl>[F:16][CH2:2][C:3](=[CH2:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OCC(C(=O)OCC)=C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.32 mL
Type
reactant
Smiles
CCN(CC)S(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at ambient temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (40 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FCC(C(=O)OCC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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